![molecular formula C11H15Cl2NO B13315106 [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1955507-08-0](/img/structure/B13315106.png)
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidin-2-one: A related compound with diverse biological activities.
Pyrrolidin-2,5-dione: Another derivative with significant pharmacological properties.
Uniqueness
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties
特性
CAS番号 |
1955507-08-0 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H |
InChIキー |
GTFUUDJTLCWJMU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CO)C2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Benzylphenyl)amino]pentanoic acid](/img/structure/B13315026.png)
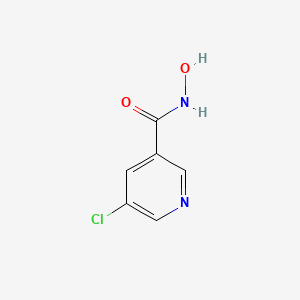
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
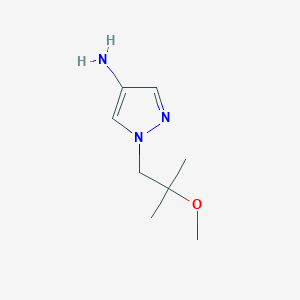
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
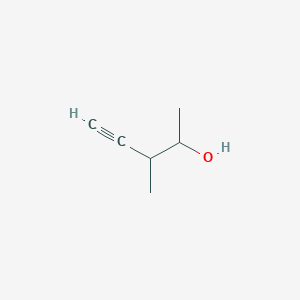
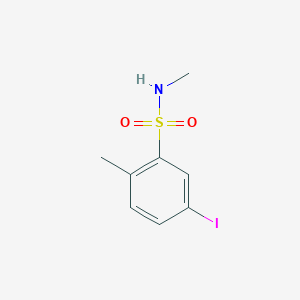
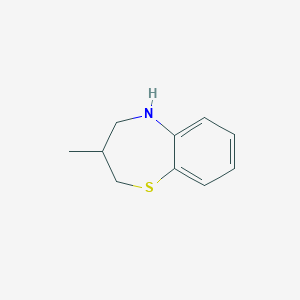
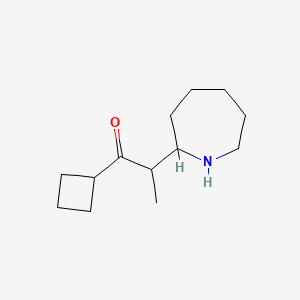
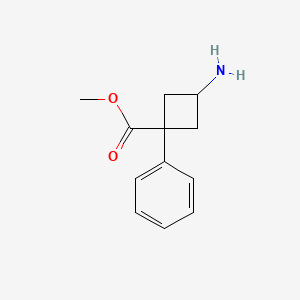
![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
